molecular formula C20H28N10O5 B12385610 Methotrexate-d3 (diammonium)

Methotrexate-d3 (diammonium)

Cat. No.: B12385610
M. Wt: 491.5 g/mol
InChI Key: ZMZDTPOFPGUYID-OISXYQELSA-N
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Description

Methotrexate-d3 (diammonium) is a deuterium-labeled form of Methotrexate diammonium. Methotrexate, also known as Amethopterin, is an antimetabolite and antifolate agent that inhibits the enzyme dihydrofolate reductase. This inhibition prevents the conversion of folic acid into tetrahydrofolate, thereby inhibiting DNA synthesis. Methotrexate is widely used as an immunosuppressant and antineoplastic agent for the treatment of various cancers, rheumatoid arthritis, and other autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methotrexate-d3 (diammonium) involves the incorporation of deuterium atoms into the Methotrexate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .

Industrial Production Methods

Industrial production of Methotrexate-d3 (diammonium) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, as well as advanced purification techniques to ensure the final product meets stringent quality standards. The production process is carefully controlled to maintain the integrity of the deuterium labeling and to minimize contamination .

Chemical Reactions Analysis

Types of Reactions

Methotrexate-d3 (diammonium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methotrexate-d3 (diammonium) is used extensively in scientific research due to its labeled deuterium atoms, which allow for precise tracking and analysis in various studies. Some key applications include:

    Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.

    Biology: Employed in metabolic studies to understand the pathways and interactions of Methotrexate in biological systems.

    Medicine: Utilized in pharmacokinetic studies to monitor the distribution and metabolism of Methotrexate in the body.

    Industry: Applied in the development of new drug formulations and delivery systems .

Mechanism of Action

Methotrexate-d3 (diammonium) exerts its effects by inhibiting several key enzymes involved in nucleotide synthesis, including dihydrofolate reductase, thymidylate synthase, and aminoimidazole carboxamide ribonucleotide transformylase. This inhibition leads to a decrease in the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis. As a result, cell division is suppressed, particularly in rapidly dividing cells such as cancer cells and activated immune cells .

Comparison with Similar Compounds

Methotrexate-d3 (diammonium) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Methotrexate-d3 (diammonium) offers advantages in research applications due to its labeled deuterium atoms, which provide enhanced analytical capabilities and more precise tracking in studies.

Properties

Molecular Formula

C20H28N10O5

Molecular Weight

491.5 g/mol

IUPAC Name

azane;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H22N8O5.2H3N/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);2*1H3/t13-;;/m0../s1/i1D3;;

InChI Key

ZMZDTPOFPGUYID-OISXYQELSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.N.N

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.N.N

Origin of Product

United States

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